molecular formula C20H14N2O3S B5461760 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole

Cat. No.: B5461760
M. Wt: 362.4 g/mol
InChI Key: ZGZYPVFINTVHOK-CSKARUKUSA-N
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Description

The compound “1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-(2-propyn-1-ylthio)-1H-benzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This is fused to a benzodioxol group and an acryloyl group . There is also a propynylthio group attached to the benzimidazole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole and benzodioxol groups are both aromatic systems, which means they are likely to be planar. The acryloyl group contains a carbon-carbon double bond, which could potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-2-11-26-20-21-15-5-3-4-6-16(15)22(20)19(23)10-8-14-7-9-17-18(12-14)25-13-24-17/h1,3-10,12H,11,13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYPVFINTVHOK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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